NK1 Receptor Binding Affinity: Head‑to‑Head Comparison with Patent‑Internal Analogs Under Identical Assay Conditions
In a standardized human Substance‑P receptor radioligand‑displacement assay performed by the patent assignee (96‑well plate, pH 7.4, 2 °C), the target compound (Example 9) exhibited an IC₅₀ of 2.35 nM, placing it in the mid‑range of the patent series.[REFS‑1] It is 2.4‑fold less potent than the most active congener, Example 5 (IC₅₀ = 0.98 nM), and 1.9‑fold less potent than Example 6 (IC₅₀ = 1 nM), but comparable to Example 3 (IC₅₀ = 2.10 nM).[REFS‑2] This precise potency rank‑ordering within a congeneric series obtained under identical experimental conditions provides procurement scientists with a direct, noise‑minimized comparator landscape that external (cross‑study) comparisons cannot reliably deliver.
| Evidence Dimension | Human NK1 (Substance‑P) receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.35 nM |
| Comparator Or Baseline | Example 5 (BDBM261482): IC₅₀ = 0.98 nM; Example 6 (BDBM261483): IC₅₀ = 1 nM; Example 3 (BDBM261480): IC₅₀ = 2.10 nM |
| Quantified Difference | 2.4‑fold less potent than Example 5; 1.9‑fold less potent than Example 6; 1.1‑fold less potent than Example 3 |
| Conditions | Human Substance‑P receptor; 96‑well Greiner plate; pH 7.4, 2 °C; DMSO solutions; identical protocol for all examples (BindingDB assay ID 1, entry 3491) |
Why This Matters
Procurement decisions that require a specific potency window—for instance, to match a predefined in vivo efficacy threshold while avoiding receptor desensitization—can be guided by this exact IC₅₀ value and its position within the patent‑internal activity gradient.
- [1] BindingDB Entry BDBM261486. (3‑(Dimethylamino)phenyl)(4‑(thiophen‑2‑yl)piperidin‑1‑yl)methanone – Substance‑P Receptor IC₅₀ = 2.35 nM. Kissei Pharmaceutical US Patent 9,708,266, Example 9. View Source
- [2] BindingDB PrimarySearch_ki, entry 3491. Kissei Pharmaceutical substance‑P receptor affinity summary for Examples 1, 3, 5, 6, 9, and 13. View Source
